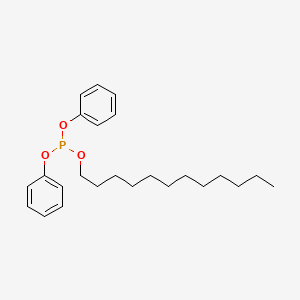![molecular formula C16H12F3NO2 B14686275 alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid CAS No. 35315-48-1](/img/structure/B14686275.png)
alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid is an organic compound that belongs to the class of alpha-amino acids It features a trifluoromethyl group attached to the phenyl ring, which is connected to the alpha carbon of the cinnamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters, followed by decarboxylation, yields the desired alpha-amino acid .
Another method involves the Hell–Volhard–Zelinskii reaction, where a carboxylic acid is brominated using bromine and phosphorus tribromide. The resulting alpha-bromo acid undergoes substitution with ammonia to form the alpha-amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-amino acids: Compounds such as phenylalanine and tyrosine share structural similarities with alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid.
Trifluoromethyl-substituted compounds: Other compounds with trifluoromethyl groups, such as trifluoromethylbenzene, exhibit similar chemical properties .
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the cinnamic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
35315-48-1 |
|---|---|
Formule moléculaire |
C16H12F3NO2 |
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
(Z)-3-(2-aminophenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)12-7-5-10(6-8-12)13(15(21)22)9-11-3-1-2-4-14(11)20/h1-9H,20H2,(H,21,22)/b13-9- |
Clé InChI |
NHYMBIKPHLPWCU-LCYFTJDESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(/C2=CC=C(C=C2)C(F)(F)F)\C(=O)O)N |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


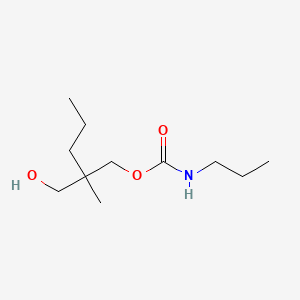

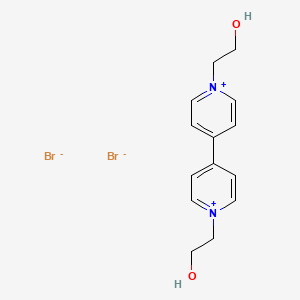


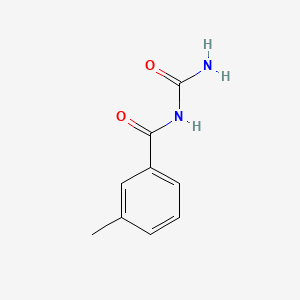


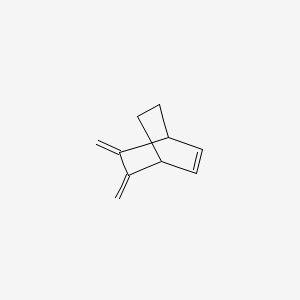
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
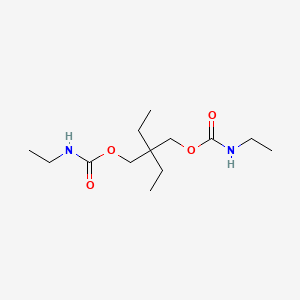
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

